molecular formula C9H8N2O2S B12077820 N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide CAS No. 99615-64-2

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B12077820
CAS No.: 99615-64-2
M. Wt: 208.24 g/mol
InChI Key: IUMKDTFJKOASIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a benzothiazole ring fused with a carboxamide group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl chloroformate to form the intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: Similar structure but with an oxygen atom in place of sulfur.

    2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carboxamide group.

    Ethyl 2-phenyl-2,3-dihydro-1,3-benzothiazole-2-carboxylate: Similar structure with an ethyl ester group.

Uniqueness

N-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

99615-64-2

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

N-methyl-2-oxo-3H-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C9H8N2O2S/c1-10-8(12)5-2-3-6-7(4-5)14-9(13)11-6/h2-4H,1H3,(H,10,12)(H,11,13)

InChI Key

IUMKDTFJKOASIJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.